![molecular formula C19H22FN3OS B5524504 2-(7-fluoro-2-methyl-1H-indol-3-yl)-N-[(4-methyl-2-propyl-1,3-thiazol-5-yl)methyl]acetamide](/img/structure/B5524504.png)
2-(7-fluoro-2-methyl-1H-indol-3-yl)-N-[(4-methyl-2-propyl-1,3-thiazol-5-yl)methyl]acetamide
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Overview
Description
The compound "2-(7-fluoro-2-methyl-1H-indol-3-yl)-N-[(4-methyl-2-propyl-1,3-thiazol-5-yl)methyl]acetamide" is a synthetic molecule that combines structural features of indoles and thiazoles, both of which are important heterocyclic scaffolds in medicinal chemistry. Its design integrates fluorine atoms, known for enhancing bioavailability and metabolic stability in pharmaceutical agents.
Synthesis Analysis
The synthesis of compounds related to our molecule often involves multi-step organic reactions, starting with the formation of the indole and thiazole cores followed by their functionalization and coupling. For instance, compounds with similar structures have been synthesized through cyclocondensation reactions, showcasing the complexity and creativity in organic synthesis (Saxena et al., 2011).
Molecular Structure Analysis
The molecular structure is crucial for understanding the reactivity and interaction of the compound with biological targets. Crystallographic studies provide insights into the geometry, conformation, and intermolecular interactions, which are essential for the molecule's biological activity. For example, compounds with similar backbones have been characterized to reveal their crystal structure and bonding patterns, highlighting the importance of structural analysis in drug design (Saravanan et al., 2016).
Chemical Reactions and Properties
The chemical reactivity of such a compound can be influenced by the presence of functional groups, such as acetamide, which can undergo various chemical reactions, including hydrolysis, amidation, and nucleophilic substitution. The fluorine atom and the thiazole ring can also significantly affect the molecule's electronic properties and reactivity (Cheung et al., 2014).
Scientific Research Applications
Spectroscopic and Quantum Mechanical Studies
Compounds with structures related to 2-(7-fluoro-2-methyl-1H-indol-3-yl)-N-[(4-methyl-2-propyl-1,3-thiazol-5-yl)methyl]acetamide have been synthesized and studied for their vibrational spectra and electronic properties. Such studies are crucial for understanding the molecular interactions and properties of these compounds. For instance, benzothiazolinone acetamide analogs have shown potential for use as photosensitizers in dye-sensitized solar cells due to their good light harvesting efficiency and free energy of electron injection, alongside their non-linear optical (NLO) activity (Mary et al., 2020).
Anticancer and Antimicrobial Activity
Related compounds have been evaluated for their anticancer and antimicrobial activities. For example, thiazole derivatives linked to 2,7-dichlorofluorene have been studied as dihydrofolate reductase (DHFR) inhibitors, displaying significant activity against human lung carcinoma (A-549) and human breast carcinoma (MCF-7) cell lines. The compounds' binding interactions with DHFR active sites were elucidated through molecular docking studies, highlighting their potential as future drug prospects in biological and medicinal sciences (Alsantali et al., 2020).
Molecular Docking and Ligand-Protein Interactions
Molecular docking studies are essential for understanding the binding interactions of compounds with biological targets. Research on similar compounds has involved using molecular docking to explore ligand-protein interactions, which is fundamental in drug discovery and design. For example, benzothiazolinone acetamide analogs have been docked with Cyclooxygenase 1 (COX1) to understand their binding interactions, providing insights into their therapeutic potential (Mary et al., 2020).
Safety and Hazards
Future Directions
properties
IUPAC Name |
2-(7-fluoro-2-methyl-1H-indol-3-yl)-N-[(4-methyl-2-propyl-1,3-thiazol-5-yl)methyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22FN3OS/c1-4-6-18-22-12(3)16(25-18)10-21-17(24)9-14-11(2)23-19-13(14)7-5-8-15(19)20/h5,7-8,23H,4,6,9-10H2,1-3H3,(H,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HUUYLGDPKLOVOJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=NC(=C(S1)CNC(=O)CC2=C(NC3=C2C=CC=C3F)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22FN3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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